molecular formula C10H14N2O5S B4083589 N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B4083589
M. Wt: 274.30 g/mol
InChI Key: AYICNPLZWIIIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MNBS is a sulfonamide derivative that has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has also been found to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in animal tissues. Additionally, N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has been shown to improve the histological features of inflamed tissues.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has also been found to exhibit high stability under various experimental conditions. However, N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents for its preparation. N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide may also exhibit some toxicity at high doses, which may limit its use in certain experimental settings.

Future Directions

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has shown promising pharmacological properties in various disease conditions. However, further research is required to fully elucidate its mechanism of action and to explore its potential therapeutic applications. Future studies should focus on optimizing the synthesis method of N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide to enhance its purity and yield. Additionally, the pharmacokinetics and pharmacodynamics of N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide should be investigated to determine its optimal dosage and administration route. Further studies should also investigate the potential side effects and toxicity of N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide to ensure its safety for human use. Finally, N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide should be evaluated in clinical trials to determine its efficacy and safety in treating various disease conditions.

Scientific Research Applications

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has been investigated for its potential therapeutic applications in various disease conditions, including inflammation, pain, and fever. Studies have shown that N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has also been found to exert analgesic effects by modulating the activity of pain-sensing neurons. Additionally, N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide has been shown to reduce fever by inhibiting the production of prostaglandins.

properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-8-3-4-9(12(13)14)7-10(8)18(15,16)11-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICNPLZWIIIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyethyl)-2-methyl-5-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.